Isozaleplon

説明

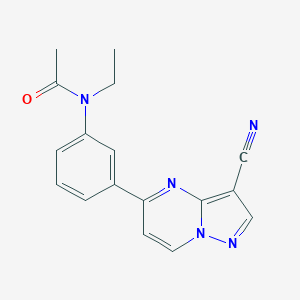

Structure

3D Structure

特性

IUPAC Name |

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-22-17(20-16)14(10-18)11-19-22/h4-9,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUMYMWAIXXLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197297 | |

| Record name | Isozaleplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478081-98-0 | |

| Record name | Isozaleplon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478081980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isozaleplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOZALEPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP251266R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Isozaleplon

Advanced Synthetic Pathways for Isozaleplon Elucidation

The core structure of this compound is a substituted pyrazolo[1,5-a]pyrimidine (B1248293). Its synthesis is a multi-step process that requires the careful construction of this heterocyclic system with precise placement of its functional groups.

Regiospecific Synthesis Approaches

A plausible and regiospecific synthetic route to this compound (Compound 3) involves the condensation of two key precursors: 3-amino-N,N-dimethyl-1H-pyrazole (Compound 1) and 1-(4-cyanophenyl)butane-1,3-dione (Compound 2). The regioselectivity of the cyclization is governed by the differential reactivity of the nitrogen atoms in the aminopyrazole ring.

The synthesis of the precursors is a critical first step. 3-amino-N,N-dimethyl-1H-pyrazole can be synthesized from the reaction of hydrazine (B178648) with a suitably substituted acrylonitrile (B1666552) derivative. The synthesis of 1-(4-cyanophenyl)butane-1,3-dione can be achieved via a Claisen condensation reaction between 4-cyanoacetophenone and ethyl acetate.

The pivotal step is the cyclocondensation of these two precursors. This reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrazolo[1,5-a]pyrimidine ring system. The final step involves the N-ethylation of the acetamide (B32628) group, which can be accomplished using an appropriate ethylating agent.

Plausible Synthetic Scheme for this compound:

| Step | Reactants | Reagents and Conditions | Product |

| 1a | Hydrazine, Acrylonitrile derivative | Base (e.g., NaOEt), Ethanol (B145695) | 3-amino-1H-pyrazole |

| 1b | 3-amino-1H-pyrazole | Methylating agent (e.g., Dimethyl sulfate) | 3-amino-N,N-dimethyl-1H-pyrazole (1) |

| 2 | 4-cyanoacetophenone, Ethyl acetate | Strong base (e.g., NaH), Ether | 1-(4-cyanophenyl)butane-1,3-dione (2) |

| 3 | Compound 1, Compound 2 | Acetic acid, Reflux | N-(7-(4-cyanophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide |

| 4 | Product from Step 3 | Ethyl iodide, Base (e.g., K2CO3), Acetone | This compound (3) |

Optimization of Reaction Conditions for this compound Formation

The efficiency of the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core is highly dependent on the reaction conditions. Several synthetic strategies for this class of compounds have been developed, including cyclization, condensation, and three-component reactions, which can be optimized for better yields and purity. google.comnih.gov

Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time. For the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, both acidic and basic catalysts have been employed. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions and improve yields. google.com

Table of Optimized Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis:

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| H2SO4 | Acetic Acid | Room Temperature to Reflux | 1-7 hours | 87-95% | researchgate.net |

| None (Microwave) | Solvent-free | 120°C | 10-15 min | High | wikipedia.org |

| Ceric Ammonium Nitrate | Ethanol | Reflux | Not specified | Good | wikipedia.org |

| KHSO4 (Ultrasonic) | Aqueous Ethanol | Ambient | 30-45 min | Good | wikipedia.org |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is driven by the search for compounds with potentially improved properties. This involves the strategic modification of the core pyrazolo[1,5-a]pyrimidine scaffold and its substituents.

Design Principles for Structural Modification

The design of new pyrazolo[1,5-a]pyrimidine derivatives often focuses on modifying the substituents at various positions of the heterocyclic core to explore structure-activity relationships (SAR). google.comresearchgate.net Key positions for modification on the this compound structure would include:

The N-acetamide group: Variation of the alkyl group (e.g., replacing ethyl with other alkyl or functionalized groups) can influence lipophilicity and binding interactions.

The phenyl ring: Introduction of different substituents on the phenyl ring can modulate electronic properties and steric bulk.

The design of these modifications is often guided by computational modeling and a deep understanding of the target's binding site. researchgate.net

Exploration of Novel Heterocyclic Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for the synthesis of novel heterocyclic derivatives. derpharmachemica.comnih.gov Functionalization can be achieved through various chemical transformations:

Palladium-catalyzed cross-coupling reactions: These reactions, such as Suzuki and Buchwald-Hartwig couplings, can be used to introduce a wide variety of aryl, heteroaryl, and amino groups at different positions of the pyrazolo[1,5-a]pyrimidine ring. google.com

Nucleophilic aromatic substitution: Halogenated pyrazolo[1,5-a]pyrimidine intermediates can be reacted with various nucleophiles to introduce new functional groups. acs.org

Direct C-H functionalization: Recent advances allow for the direct introduction of functional groups onto the heterocyclic core, offering a more atom-economical approach to derivatization.

These synthetic strategies enable the creation of extensive libraries of this compound analogues for further investigation.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable processes. beilstein-journals.org Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency.

Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. wikipedia.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. beilstein-journals.org

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Environmentally Benign Synthetic Strategies

The development of green synthetic methodologies for this compound and its structural analogs aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key strategies include the use of alternative energy sources like ultrasound and microwave irradiation.

Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.net For the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structurally similar to this compound, ultrasound irradiation in an aqueous medium with a mild and reusable catalyst like potassium bisulfate (KHSO4) has proven effective. researchgate.net This approach offers the dual benefits of an environmentally friendly solvent (water) and energy efficiency. Research has shown that ultrasound can significantly accelerate the formation of the pyrazolopyrimidine core structure. researchgate.net

Microwave-assisted synthesis is another cornerstone of green chemistry that has been applied to the synthesis of pyrazolopyrimidine systems. This technique can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity by minimizing the formation of by-products. bohrium.com The synthesis of pyrimido[1,2-b]benzazole derivatives, for example, has been efficiently achieved in water under microwave irradiation using a lignocellulose-based bio-nanocomposite as a heterogeneous catalyst. tandfonline.com These findings suggest that microwave-assisted protocols could be readily adapted for the synthesis of this compound, contributing to a more sustainable manufacturing process.

Solvent selection is a critical aspect of environmentally benign synthesis. The use of water or aqueous ethanol mixtures as reaction media for the synthesis of pyrazolopyrimidine derivatives represents a significant improvement over traditional volatile organic solvents. researchgate.netijsra.net For instance, the aqueous extract of Sea buckthorn berries has been utilized as a green and eco-friendly medium for the synthesis of pyrazolopyranopyrimidines. ijsra.net Such bio-based solvent systems not only reduce the environmental footprint but can also in some cases, contribute to the catalytic activity.

The following table summarizes environmentally benign strategies applicable to the synthesis of the pyrazolopyrimidine core, which is central to the structure of this compound.

| Strategy | Key Features | Applicable Reaction | Reported Advantages |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reaction | Synthesis of pyrazolo[1,5-a]pyrimidine derivatives | Shorter reaction times, higher yields, milder conditions, use of aqueous media. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Synthesis of pyrimido[1,2-b]benzazole derivatives | Drastically reduced reaction times, improved yields and purity, suitable for water as a solvent. tandfonline.com |

| Green Solvents | Replacement of volatile organic solvents with environmentally friendly alternatives | Synthesis of pyrazolopyranopyrimidines | Reduced environmental impact, potential for bio-based solvents to act as catalysts. ijsra.net |

Sustainable Catalyst Development

The development of sustainable catalysts is a key focus in the green synthesis of heterocyclic compounds like this compound. The ideal sustainable catalyst is non-toxic, derived from renewable resources, highly efficient, and reusable.

Recent research has highlighted the use of biocompatible and biodegradable catalysts for the synthesis of pyrazolopyrimidine derivatives. Inulin, a naturally occurring polysaccharide, has been successfully employed as a catalyst in the ultrasound-assisted, one-pot, multicomponent synthesis of pyrazolopyrano[2,3-d]pyrimidines. bohrium.com This biopolymer is not only environmentally benign but also demonstrates high catalytic activity and can be reused for several reaction cycles. bohrium.com Similarly, chitosan, another abundant biopolymer, has been functionalized to create a magnetic, recoverable, and bifunctional catalyst for the synthesis of pyrazolopyranopyrimidine derivatives. nih.gov

Heterogeneous catalysts are particularly attractive for sustainable synthesis due to their ease of separation from the reaction mixture and potential for reuse. Nano-CdZr4(PO4)6 has been reported as a highly efficient and reusable catalyst for the synthesis of pyrazolopyridines, demonstrating excellent yields under mild conditions. researchgate.net The catalyst's reusability over multiple cycles without significant loss of activity underscores its potential for industrial applications. researchgate.net Furthermore, a novel lignocellulose-based bio-nanocomposite, prepared from waste peanut shells, has been developed as a heterogeneous catalyst for the sustainable synthesis of pyrimido[1,2-b]benzazoles under microwave irradiation in water. tandfonline.com This approach not only utilizes a waste biomass but also provides a highly active and recyclable catalytic system. tandfonline.com

The table below provides an overview of sustainable catalysts that have been developed for the synthesis of pyrazolopyrimidine and related heterocyclic systems, which could be adapted for the synthesis of this compound.

| Catalyst | Catalyst Type | Reaction | Key Advantages |

| Inulin | Biocompatible Polymer | One-pot synthesis of pyrazolopyrano[2,3-d]pyrimidines | Biodegradable, efficient, environmentally benign, reusable. bohrium.com |

| Melamine phosphate-modified magnetic chitosan | Functionalized Biopolymer | Synthesis of tetrahydropyrazolopyridine and pyrazolopyranopyrimidine derivatives | Biocompatible, recoverable with a magnet, bifunctional. nih.gov |

| Nano-CdZr4(PO4)6 | Heterogeneous Nanocatalyst | Synthesis of pyrazolopyridines | Reusable for multiple cycles, high yields, mild reaction conditions. researchgate.net |

| Lignocellulose-based bio-nanocomposite (PS/ZnO) | Heterogeneous Bio-nanocomposite | Synthesis of pyrimido[1,2-b]benzazoles | Derived from waste biomass, reusable, effective in water under microwave irradiation. tandfonline.com |

| Potassium Bisulfate (KHSO4) | Mild Acid Catalyst | Synthesis of pyrazolo[1,5-a]pyrimidine analogues | Inexpensive, efficient in aqueous media under ultrasound. researchgate.net |

| Aqueous extract of Sea buckthorn berries | Bio-based medium and catalyst | Synthesis of pyrazolopyranopyrimidines | Green and eco-friendly medium, recyclable. ijsra.net |

Pharmacological and Mechanistic Research of Isozaleplon

Preclinical Neurobiological Investigations of Isozaleplon

Assessment of Central Nervous System Effects in Research Models

There is no available data from preclinical research models detailing the specific central nervous system (CNS) effects of this compound. Studies on related compounds, such as Zaleplon, have extensively characterized CNS effects, including sedative, anticonvulsant, and motor-impairing properties, often utilizing animal models like mice and rats. capes.gov.brnih.gov These studies typically involve a battery of tests to assess locomotor activity, motor coordination (e.g., rotarod tests), and the response to induced convulsions (e.g., via pentylenetetrazole or isoniazid). capes.gov.brnih.gov However, no such specific assessments for this compound are documented in the accessible scientific literature.

Exploration of Potential for Unintended Neuropharmacological Activity

Similarly, the potential for unintended neuropharmacological activity of this compound has not been explored in published research. For compounds acting on the CNS, particularly those interacting with the GABA-A receptor complex, research typically investigates a range of potential off-target effects. drugbank.comnih.gov This can include, but is not limited to, anxiolytic-like effects, muscle relaxant properties, and the potential for creating dependency or withdrawal symptoms. nih.govwikipedia.org Drug discrimination studies in animal models are often employed to understand if a new compound has a subjective effect similar to other known drugs of abuse. nih.gov For instance, studies on Zaleplon have shown it produces only partial substitution for chlordiazepoxide in drug discrimination tests, suggesting a profile distinct from classical benzodiazepines. nih.gov Without specific studies on this compound, its profile regarding unintended neuropharmacological actions remains unknown.

Translational Research and Clinical Relevance of Isozaleplon Knowledge

Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development.clinicaltrials.gov

The process of developing a new drug is a multifaceted endeavor, with the safety and efficacy of the final product being of utmost importance. aquigenbio.com A critical aspect of ensuring these qualities is the comprehensive analysis and control of impurities within the active pharmaceutical ingredient (API). aquigenbio.com Impurity profiling, which involves the identification, quantification, and characterization of these unwanted substances, is a mandatory step in pharmaceutical development, enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.com Impurities can originate from various sources, including raw materials, intermediates formed during the synthesis process, by-products of reactions, degradation of the API over time, or contaminants introduced during manufacturing and storage. aquigenbio.compharmaffiliates.com Even minute quantities of certain impurities can have a significant impact, potentially altering the drug's therapeutic effects or causing toxic side effects. aquigenbio.comresearchgate.net Therefore, a thorough understanding and control of the impurity profile of an API like isozaleplon is essential for patient safety and regulatory compliance. pharmaffiliates.com

Early identification of impurities during the initial stages of API synthesis and optimization can inform the development of the manufacturing process and aid in selecting the most efficient synthetic pathway. aquigenbio.com This proactive approach helps to minimize the presence of impurities in the final product. ijprdjournal.com By establishing a comprehensive impurity profile, pharmaceutical manufacturers can ensure the consistent quality and safety of each batch of the API. pharmaffiliates.com

Research on Impurity Formation and Control Strategies.clinicaltrials.govresearchgate.net

Research into the formation of impurities is a crucial component of API development. For any given API, a number of potential impurities can arise during the synthesis process. In the context of zaleplon, a compound related to this compound, several impurities have been identified. researchgate.net this compound itself is considered an impurity (Impurity E) in the synthesis of zaleplon. researchgate.net

Understanding the mechanisms by which these impurities are formed allows for the development of effective control strategies. These strategies may involve:

Optimization of reaction conditions: Modifying parameters such as temperature, pressure, and reaction time can minimize the formation of unwanted by-products.

Purification techniques: Employing advanced purification methods at various stages of the manufacturing process can effectively remove impurities.

Careful selection of raw materials and reagents: Ensuring the purity of starting materials can prevent the introduction of contaminants.

The goal of these strategies is to ensure that the levels of all impurities are maintained below the thresholds set by regulatory guidelines, such as those established by the International Council for Harmonisation (ICH). pharmaffiliates.comresearchgate.net The ICH guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances. pharmaffiliates.com

Analytical Methodologies for this compound Detection and Quantification.clinicaltrials.gov

Accurate detection and quantification of this compound and other potential impurities rely on sophisticated analytical techniques. A variety of methods are employed to ensure the purity and quality of the API.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for separating, identifying, and quantifying components in a mixture. nih.govresearchgate.net Reversed-phase HPLC with a C18 column is a common approach for the analysis of pharmaceutical compounds. researchgate.net The choice of mobile phase and detector (e.g., UV-Vis or mass spectrometry) is crucial for achieving the desired sensitivity and specificity. nih.govresearchgate.net

Other analytical methods that can be utilized for impurity profiling include:

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents. ijprdjournal.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): A simpler method often used for initial screening and detection of impurities. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive immunoassay technique that can be used for the detection of specific molecules. nih.govmdpi.com

The selection of the most appropriate analytical method depends on the specific impurity being analyzed and the required level of sensitivity and accuracy. mdpi.com Method validation is a critical step to ensure that the chosen method is reliable and fit for its intended purpose. researchgate.net

Analytical Techniques for Impurity Profiling

| Technique | Principle | Primary Use in Impurity Profiling |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Quantification and identification of non-volatile impurities. nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Detection and quantification of volatile impurities and residual solvents. ijprdjournal.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Structure elucidation of unknown impurities. researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a thin layer of adsorbent material. | Qualitative screening for impurities. researchgate.net |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antigen-antibody interactions for the detection of specific substances. | Highly sensitive detection of specific impurities. nih.govmdpi.com |

Theoretical Framework for Clinical Research Implications

Design Considerations for Human Studies.nih.govucsf.edu

The design of clinical trials for hypnotic drugs like those in the same class as this compound requires careful consideration to ensure the scientific validity of the results and the safety of the participants. meetlifesciences.com Key design elements include:

Randomization and Blinding: Randomized controlled trials (RCTs) are the gold standard for evaluating the efficacy of new treatments. nih.govcapes.gov.br In a double-blind study, neither the participants nor the investigators know who is receiving the investigational drug and who is receiving a placebo, which helps to minimize bias. clinicaltrials.gov

Inclusion and Exclusion Criteria: Clearly defined criteria for participant selection are essential. clinicaltrials.gov For hypnotic drug trials, these criteria often include age ranges and the absence of other sleep disorders or significant medical conditions. clinicaltrials.govnih.gov

Outcome Measures: Primary and secondary outcome measures must be clearly defined before the trial begins. clinicaltrials.gov For hypnotic drugs, these often include both subjective measures (e.g., sleep diaries) and objective measures (e.g., polysomnography) of sleep quality and daytime functioning. clinicaltrials.gov

Study Duration: The duration of the study must be sufficient to assess both the short-term and long-term effects of the drug. nih.gov

Key Design Considerations for Hypnotic Drug Clinical Trials

| Design Element | Description | Importance |

|---|---|---|

| Randomized Controlled Trial (RCT) | Participants are randomly assigned to different treatment groups, including a control group. nih.govcapes.gov.br | Minimizes selection bias and provides a strong basis for causal inference. |

| Double-Blinding | Neither the participants nor the researchers know the treatment allocation. clinicaltrials.gov | Reduces performance and detection bias. |

| Placebo Control | A control group receives an inactive substance that is identical in appearance to the active drug. clinicaltrials.gov | Allows for the assessment of the true effect of the drug beyond the placebo effect. |

| Clear Inclusion/Exclusion Criteria | Specific criteria for who can and cannot participate in the study. clinicaltrials.govnih.gov | Ensures a homogenous study population and enhances the internal validity of the study. |

| Defined Outcome Measures | Specific, measurable outcomes that are used to assess the effects of the intervention. clinicaltrials.gov | Provides a clear basis for evaluating the drug's efficacy and safety. |

Biostatistical Approaches for Data Interpretation in Clinical Contexts.nih.gov

Biostatistics plays a fundamental role in the design, conduct, and analysis of clinical trials. ucsf.edu The choice of statistical methods can significantly impact the interpretation of the results. nih.gov

Key biostatistical considerations include:

Sample Size Calculation: Determining the appropriate number of participants is crucial to ensure that the study has sufficient statistical power to detect a clinically meaningful effect. nih.gov

Statistical Analysis Plan (SAP): A detailed SAP should be developed before the trial begins, outlining the statistical methods that will be used to analyze the data. clinicaltrials.gov This helps to prevent data-driven analyses and reduces the risk of bias.

Handling of Missing Data: Strategies for dealing with missing data should be pre-specified in the SAP.

Appropriate Statistical Tests: The choice of statistical tests depends on the type of data being analyzed (e.g., continuous, categorical) and the study design. nih.govucsf.edu For example, t-tests or analysis of variance (ANOVA) might be used to compare mean differences in sleep parameters between treatment groups, while chi-square tests could be used for categorical outcomes.

Interpretation of Results: Statistical significance (p-value) should be considered alongside the clinical significance of the findings. Confidence intervals provide a range of plausible values for the true effect size.

In sleep research, specialized statistical techniques may be employed to analyze the complex data generated from polysomnography, such as the analysis of sleep architecture and brain oscillations. medrxiv.org

Regulatory Science and Research Ethics in Pharmaceutical Development.ucsf.eduucsf.edu

The development and testing of new pharmaceutical products are governed by a stringent framework of regulatory science and research ethics. numberanalytics.comlawshelf.com Regulatory science provides the scientific foundation for regulatory decision-making, ensuring that new drugs are safe and effective for their intended use. numberanalytics.com

Ethical considerations are paramount throughout the drug development process, particularly in clinical trials involving human subjects. meetlifesciences.comnih.gov Key ethical principles include:

Informed Consent: Participants must be fully informed about the risks and potential benefits of the study before they agree to participate. meetlifesciences.comnih.gov

Risk-Benefit Analysis: The potential benefits of the research must outweigh the risks to the participants. meetlifesciences.com

Fair Subject Selection: The selection of participants must be equitable and based on scientific rationale. nih.gov

Confidentiality: The privacy of participants and the confidentiality of their data must be protected. meetlifesciences.com

Institutional Review Boards (IRBs) or Independent Ethics Committees (IECs) are responsible for reviewing and approving clinical trial protocols to ensure that they adhere to ethical guidelines and regulatory requirements. lawshelf.comnih.gov These bodies play a critical role in safeguarding the rights and welfare of human research subjects. lawshelf.com

The entire process of drug development, from preclinical research to post-marketing surveillance, is overseen by regulatory agencies such as the FDA. nih.gov These agencies have the authority to require post-marketing studies to continue monitoring the long-term safety of a drug after it has been approved. nih.gov

Adherence to Good Clinical Practice (GCP) Guidelines

The translational journey of any investigational compound from the laboratory to clinical application is rigorously governed by a set of internationally recognized ethical and scientific quality standards known as Good Clinical Practice (GCP). While specific documentation detailing the adherence of this compound clinical trials to GCP is not publicly available, the principles of GCP would have been fundamental to any such research. GCP serves as a comprehensive framework to ensure the rights, safety, and well-being of human participants are protected, and that the clinical trial data are credible and accurate.

The application of GCP principles in hypothetical clinical trials of this compound would encompass several key areas. These guidelines mandate a meticulous approach to trial design, conduct, recording, and reporting.

Key Tenets of Good Clinical Practice in the Context of this compound Research:

| GCP Principle | Application in this compound Clinical Trials |

| Ethical Conduct | All clinical trials must be conducted in accordance with the ethical principles that have their origin in the Declaration of Helsinki. The foreseeable risks and inconveniences must be weighed against the anticipated benefit for the individual trial subject and society. |

| Protocol Adherence | A scientifically sound, detailed protocol must be established and followed. Any deviations from the protocol would need to be documented and justified. |

| Informed Consent | Freely given informed consent must be obtained from every subject prior to their participation in the trial. This involves providing comprehensive information about the trial's nature, purpose, potential benefits and risks, and the subject's rights. |

| Data Integrity | All clinical trial information must be recorded, handled, and stored in a way that allows its accurate reporting, interpretation, and verification. This ensures the reliability and robustness of the findings related to this compound. |

| Confidentiality | The confidentiality of records that could identify subjects must be protected, respecting the privacy and confidentiality rules in accordance with the applicable regulatory requirements. |

| Investigational Product Management | The manufacturing, handling, and storage of this compound would need to comply with Good Manufacturing Practice (GMP). Detailed records of the product's use, dispensing, and retrieval would be maintained. |

| Quality Assurance | Systems with procedures that assure the quality of every aspect of the trial must be implemented. This includes monitoring and auditing of the trial processes and data. |

Adherence to these GCP standards is not merely a recommendation but a legal obligation in many jurisdictions for clinical trials intended to support marketing applications. Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate GCP compliance to ensure public confidence in the integrity of clinical research and the safety of new therapeutic agents.

Role of Research Ethics Boards (REBs) and Institutional Review Boards (IRBs)

The ethical oversight of clinical research involving human subjects is a cornerstone of modern biomedical science. This critical function is carried out by independent committees known as Research Ethics Boards (REBs) in Canada and other regions, and Institutional Review Boards (IRBs) in the United States. pfizer.comtaskacademy.org While specific records of REB or IRB reviews for this compound are not in the public domain, any clinical investigation of this compound would have been subject to their stringent review and approval processes.

REBs and IRBs are composed of a diverse group of individuals, including scientists, non-scientists, and community members, to ensure a comprehensive and unbiased review of research proposals. nih.gov Their primary mandate is to protect the rights, safety, and well-being of human research participants. pfizer.comnih.gov

Core Responsibilities of REBs and IRBs in the Context of this compound Research:

| Responsibility | Description |

| Protocol Review | The REB/IRB would conduct a thorough review of the proposed clinical trial protocol for this compound. This includes an assessment of the scientific rationale, the risk-benefit ratio, the methodology for participant selection, and the procedures for monitoring safety. nih.govfda.gov |

| Informed Consent Process | A critical function is the review and approval of the informed consent form and the process by which consent is obtained from participants. The board ensures that the information provided to potential subjects is clear, comprehensive, and not coercive. nih.gov |

| Ongoing Monitoring | Approval from an REB or IRB is not a one-time event. These boards are responsible for the continuing review of ongoing research. This includes reviewing progress reports, any proposed changes to the protocol, and all serious adverse events that occur during the trial to ensure the continued safety of participants. pfizer.com |

| Protection of Vulnerable Populations | If a clinical trial of this compound were to involve vulnerable populations (e.g., individuals with cognitive impairments), the REB/IRB would ensure that additional safeguards are in place to protect their rights and welfare. |

| Conflict of Interest Management | The board would also scrutinize the research for any potential conflicts of interest on the part of the investigators or the institution and ensure that these are appropriately managed or eliminated. |

The review and approval by an REB or IRB are mandatory before any clinical trial involving human subjects can commence. taskacademy.orgfda.gov These bodies have the authority to approve, require modifications to, or disapprove research. Their independent oversight provides a crucial layer of protection for research participants and helps to maintain public trust in the integrity of the clinical research enterprise.

Future Directions and Emerging Research Avenues for Isozaleplon Studies

Integration of Artificial Intelligence and Machine Learning in Isozaleplon Research

Exploration of Novel Therapeutic Targets or Biomarkers Related to this compound

This compound, as a pyrazolopyrimidine, is expected to act on GABA-A receptors, similar to zaleplon. researchgate.netresearchgate.net Future research could explore its specific binding profile and functional activity at different GABA-A receptor subunit combinations. nih.govwikipedia.orgwikipedia.org Furthermore, identifying novel biomarkers to predict patient response or monitor treatment efficacy would be a significant area of investigation. nih.govnih.gov This could involve genomic, proteomic, or metabolomic approaches to identify individuals most likely to benefit from this compound therapy. The search for novel therapeutic targets beyond the GABAergic system that may be modulated by this compound would also be a key research avenue. taylorfrancis.comnih.govdrugtargetreview.com

Systems Biology Approaches to Understand this compound's Biological Impact

Systems biology provides a holistic view of the biological effects of a drug by integrating data from various "-omics" fields. nih.govisbscience.org A systems biology approach to this compound research would involve analyzing its impact on global gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics). This would help to build comprehensive models of its mechanism of action, identify potential off-target effects, and understand the complex biological networks it perturbs. nih.gov Such an approach could provide a deeper understanding of its therapeutic effects and potential for adverse reactions.

Development of Advanced Analytical Techniques for Impurity Characterization

Ensuring the purity of a pharmaceutical compound is paramount for its safety and efficacy. For related compounds like zaleplon, various impurities have been identified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). veeprho.comnih.gov Future research on this compound would necessitate the development and validation of highly sensitive and specific analytical methods for the detection, identification, and quantification of any potential process-related impurities and degradation products. medwinpublishers.combiomedres.usijrti.org This could involve the use of advanced hyphenated techniques like LC-MS/MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy to fully characterize the impurity profile. ijprajournal.com

Q & A

Q. What are the key pharmacological properties of Isozaleplon that warrant its investigation in sleep disorder research?

To assess this compound's pharmacological profile, researchers should:

- Conduct in vitro receptor binding assays (e.g., GABAA receptor subtypes) to determine affinity and selectivity .

- Perform dose-response studies in cellular models to evaluate potency (EC50) and efficacy (% maximal response) .

- Compare its pharmacokinetic parameters (e.g., half-life, bioavailability) with established sedative-hypnotics using standardized protocols .

- Validate findings through independent replication across multiple laboratories to minimize batch-to-batch variability .

Q. What validated synthesis protocols exist for this compound, and how can researchers ensure reproducibility?

Reproducible synthesis requires:

- Detailed documentation of reaction conditions (e.g., solvent purity, temperature gradients, catalyst ratios) in the Materials and Methods section, adhering to guidelines for chemical synthesis .

- Characterization via HPLC (purity >98%) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to confirm structural integrity .

- Cross-referencing with peer-reviewed protocols from journals specializing in medicinal chemistry, avoiding non-peer-reviewed sources like patents or preprints .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships while addressing interspecies variability?

- Experimental Design :

- Use at least two animal models (e.g., rodents and non-human primates) to assess species-specific metabolism and blood-brain barrier penetration .

- Incorporate staggered dosing regimens and control for circadian rhythms to isolate drug effects .

- Data Analysis :

- Apply compartmental modeling (e.g., NONMEM) to correlate plasma concentrations with behavioral endpoints (e.g., sleep latency) .

- Perform sensitivity analysis to identify covariates (e.g., age, sex) influencing PK-PD outcomes .

Q. What statistical approaches are recommended for resolving contradictory findings in this compound's efficacy across different preclinical models?

- Meta-Analysis : Aggregate data from heterogeneous studies using random-effects models to quantify effect size variability .

- Subgroup Analysis : Stratify results by model type (e.g., genetic vs. pharmacological insomnia models) to identify context-dependent efficacy .

- Bayesian Inference : Use posterior probability distributions to assess the likelihood of efficacy under varying experimental conditions (e.g., dosing schedules) .

Q. How can computational modeling techniques be integrated with empirical data to predict this compound's metabolic pathways?

- Methodology :

- Employ in silico tools (e.g., molecular docking with CYP450 isoforms) to predict primary metabolites .

- Validate predictions using LC-MS/MS in hepatocyte incubation studies .

- Data Integration :

- Build quantitative structure-activity relationship (QSAR) models to correlate metabolite structures with enzyme inhibition profiles .

- Cross-validate results against human liver microsome datasets to enhance translational relevance .

Methodological Considerations

- Handling Data Contradictions : Use triangulation by combining in vitro, in vivo, and computational data to resolve discrepancies . Document all negative results to avoid publication bias .

- Experimental Replication : Adopt the "split-sample" approach, where independent teams validate critical findings using identical protocols .

- Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines for reporting, including sample size justification and humane endpoints .

Data Presentation Standards

- Tables : Include metrics like IC50, AUC, and statistical significance (p-values with confidence intervals) .

- Figures : Use line graphs for dose-response curves and heatmaps for metabolomic data, ensuring axis labels follow SI units .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。